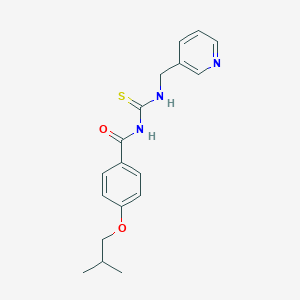
N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea (IBPT) is a chemical compound that has been widely studied for its potential applications in scientific research. IBPT is a thiourea derivative that has shown promise in a variety of areas, including cancer research, neurobiology, and environmental science. In
Mecanismo De Acción
The mechanism of action of N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In neurobiology, N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has been shown to modulate the activity of certain neurotransmitters, including dopamine and glutamate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea vary depending on the specific application and dosage used. In cancer cells, N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In neurobiology, N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has been shown to improve cognitive function and protect against neurotoxicity. In environmental science, N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has been shown to effectively remove heavy metals from contaminated soil and water.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea in lab experiments is its relative ease of synthesis and availability. Additionally, N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has been shown to have a wide range of potential applications in scientific research. However, one limitation of using N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea. In cancer research, further studies are needed to determine the specific mechanisms by which N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea inhibits tumor growth and to identify potential drug targets. In neurobiology, further studies are needed to determine the optimal dosage and delivery method for N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea and to investigate its potential applications in the treatment of neurodegenerative diseases. In environmental science, further studies are needed to optimize the use of N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea for the removal of heavy metals from contaminated soil and water.
Métodos De Síntesis
The synthesis of N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea involves the reaction of 4-isobutoxybenzoyl chloride with 3-pyridinemethanethiol in the presence of a base such as potassium carbonate. The resulting product is then treated with thiourea to form N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea. The synthesis of N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea is relatively straightforward and can be carried out using standard laboratory techniques.
Aplicaciones Científicas De Investigación
N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has been studied for its potential applications in a variety of scientific research areas. In cancer research, N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has been shown to have anti-tumor activity by inhibiting the growth of cancer cells. In neurobiology, N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has been studied for its potential neuroprotective effects and its ability to improve cognitive function. N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has also been studied for its potential applications in environmental science, specifically for its ability to remove heavy metals from contaminated soil and water.
Propiedades
Nombre del producto |
N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea |
|---|---|
Fórmula molecular |
C18H21N3O2S |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
4-(2-methylpropoxy)-N-(pyridin-3-ylmethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C18H21N3O2S/c1-13(2)12-23-16-7-5-15(6-8-16)17(22)21-18(24)20-11-14-4-3-9-19-10-14/h3-10,13H,11-12H2,1-2H3,(H2,20,21,22,24) |
Clave InChI |
NEZNWIDQDYYEBO-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC(=S)NCC2=CN=CC=C2 |
SMILES canónico |
CC(C)COC1=CC=C(C=C1)C(=O)NC(=S)NCC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B267583.png)
![2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B267588.png)
![2-methoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267589.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-methoxybenzamide](/img/structure/B267590.png)
![2-methoxy-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267591.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-4-propoxybenzamide](/img/structure/B267592.png)
![4-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267594.png)
![4-{[(2-methoxyphenoxy)acetyl]amino}-N-methyl-N-phenylbenzamide](/img/structure/B267595.png)
![N-(3-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B267596.png)
![N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbutanamide](/img/structure/B267597.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B267599.png)
![N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B267601.png)
![1-[(4-ethylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B267607.png)
![N-phenyl-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B267608.png)